3-(1-Methylpiperidin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(1-methylpiperidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAKVRDVEBTZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170945-91-1 | |
| Record name | 3-(1-methylpiperidin-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Acid-Base Reaction for Hydrochloride Salt Formation
The most straightforward method involves dissolving 3-(1-Methylpiperidin-3-yl)benzoic acid in a suitable solvent such as ethanol or water, followed by the addition of hydrochloric acid (HCl). The mixture is stirred at room temperature until the acid reacts with HCl to form the hydrochloride salt, which is then isolated by filtration and drying.
This compound + HCl → this compound hydrochloride
Conversion to Derivatives via Acylation and Substitution
Research indicates that derivatives of this compound can be synthesized through acylation or substitution reactions involving intermediate compounds. For example, reacting the acid with thionyl chloride converts it into the corresponding acyl chloride, which then reacts with amines or other nucleophiles to produce various derivatives, including amides.
Key Research Findings and Methodologies
Synthesis via Multi-step Organic Reactions
Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions starting from suitable precursors such as amino acids or nitriles, followed by methylation at the nitrogen atom to yield the 1-methylpiperidin-3-yl moiety.
Coupling with Benzoic Acid Derivatives: The piperidine derivative is then coupled with benzoic acid or its activated derivatives (e.g., acyl chlorides) through amide bond formation, often facilitated by coupling agents like carbodiimides or via direct acylation with thionyl chloride.
Use of Catalysts and Specific Conditions
Transfer Hydrogenation: For converting piperidine derivatives, transfer hydrogenation conditions using formaldehyde, palladium catalysts, and ambient pressure are employed to modify the nitrogen substituents efficiently.
Reaction Conditions: Reactions are typically performed at ambient temperature or slightly elevated temperatures (~90°C), with solvents such as ethanol, dichloromethane, or acetonitrile, depending on the reaction step.
Data Tables Summarizing Preparation Methods
Notes on Optimization and Industrial Scale-up
Reaction Efficiency: Use of transfer hydrogenation and Grignard methodologies (as detailed in patent literature) enhances yield and selectivity while operating at ambient temperature, reducing energy costs.
Purification: Recrystallization from suitable solvents or chromatography ensures high purity of the final product, critical for pharmaceutical applications.
Scale-up Considerations: Automated reactors with precise temperature and pH control facilitate large-scale synthesis, especially for pharmaceutical-grade production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.
Scientific Research Applications
3-(1-Methylpiperidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity and selectivity, while the benzoic acid group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Research Findings and Implications
- Positional Isomerism : The meta vs. para substitution in piperidine-linked benzoic acids (e.g., this compound vs. 4-(1-methyl-4-piperidyl)benzoic acid) significantly impacts electronic distribution. Meta substitution may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .
- Heterocycle Effects : Piperazine derivatives exhibit higher basicity due to the additional nitrogen atom, which can improve protonation-dependent solubility in acidic environments .
- Functional Group Modifications : Sulfonyl and iodine substitutions introduce trade-offs between solubility, stability, and bioactivity. For instance, iodinated derivatives are promising for imaging applications but may require formulation adjustments to mitigate lipophilicity .
Biological Activity
3-(1-Methylpiperidin-3-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies. The compound's structure and reactivity are also discussed, along with its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a benzoic acid moiety substituted with a 1-methylpiperidine group, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 219.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its piperidine moiety may facilitate binding to neurotransmitter receptors or enzymes, influencing several biological pathways. The compound acts as an acylating agent, capable of forming covalent bonds with proteins and enzymes, thereby modulating their activity .
Pharmacological Properties
Research indicates that compounds containing piperidine structures often exhibit significant pharmacological properties, including:
Case Studies and Research Findings
- Neurodegeneration Studies : Research has focused on the development of selective inhibitors for JNK3, which is implicated in neurodegenerative diseases. Compounds structurally related to this compound have been evaluated for their selectivity and potency against JNK isoforms. Inhibitors with high selectivity for JNK3 showed reduced cytotoxicity and improved pharmacokinetic properties, indicating their potential for therapeutic use in conditions like Alzheimer’s disease .
- Insecticide Development : The exploration of new insecticides has highlighted the need for compounds that exhibit low toxicity to mammals while effectively targeting insect vectors. In studies evaluating various benzodioxole acids, compounds structurally similar to this compound were identified as having promising larvicidal effects against mosquito larvae without significant cytotoxicity towards human cells .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential inhibition of JNK3 related to neurodegeneration |
| Insecticidal | Larvicidal activity against Aedes aegypti |
| Enzyme Interaction | Modulation of enzyme activity through acylation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-Methylpiperidin-3-yl)benzoic acid, and what key reaction conditions should be optimized?
- Methodology : A common approach involves substituting 1-methylpiperidine-3-carboxylic acid into coupling reactions. For example, Example 44 in a European patent demonstrates its use in synthesizing fluorinated benzoic acid derivatives via acid-mediated coupling, yielding intermediates as colorless oils . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography.
- Characterization : Confirm purity via HPLC (>95%) and structural identity using -/-NMR. Pay attention to methylpiperidine proton signals (δ 2.1–3.0 ppm) and the carboxylic acid proton (broad δ 12–13 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- Spectroscopy :
- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and the methylpiperidine moiety using 2D COSY/HSQC.
- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1680 cm) .
Advanced Research Questions
Q. How can researchers resolve low yields in the synthesis of this compound derivatives?
- Experimental Design :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete coupling or piperidine ring oxidation).
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to coupling agent) and employ catalysts like EDCI/HOBt. Evidence from analogous syntheses suggests microwave-assisted reactions (100°C, 30 min) improve yields by 15–20% .
- Table: Yield Optimization Strategies
| Condition | Standard Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Room temperature | 45% | 60% | Microwave irradiation |
| Solvent: DCM | 50% | 65% | Switch to DMF |
| Catalyst: DCC | 40% | 55% | Use EDCI/HOBt |
Q. How should contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be addressed?
- Data Analysis Framework :
- Assay Variability : Compare cell lines (e.g., HCT-116 vs. MCF-7) and concentrations (IC values may vary 10–100 µM). PubChem data notes structural analogs exhibit divergent activities depending on substituents .
- Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition or DNA intercalation) to clarify mode of action.
- Recommendation : Replicate studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) and validate purity (>97% by HPLC, as in Kanto Reagents’ specifications) .
Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?
- Methods :
- Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB: 5KIR).
- DFT Calculations : Gaussian 16 can predict electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
